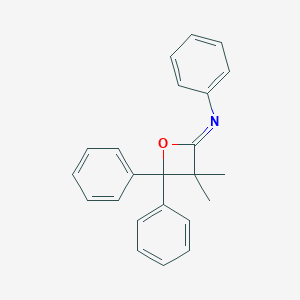
(2,4-Dichlorophenyl)hydrazine
Übersicht
Beschreibung
(2,4-Dichlorophenyl)hydrazine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of phenylhydrazine, where two chlorine atoms are substituted at the 2nd and 4th positions of the phenyl ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2,4-Dichlorophenyl)hydrazine can be synthesized through the reaction of 2,4-dichloroaniline with hydrazine hydrate. The reaction typically occurs in the presence of an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
C6H3Cl2NH2+N2H4→C6H3Cl2NHNH2+H2O
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but may include additional steps for purification and isolation of the product. The use of continuous flow reactors and advanced separation techniques like crystallization or distillation ensures high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorophenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,4-Dichlorophenyl)hydrazine involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function. This interaction can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- (3,4-Dichlorophenyl)hydrazine
- (4-Chlorophenyl)hydrazine
- (2,4-Dinitrophenyl)hydrazine
Comparison:
- (2,4-Dichlorophenyl)hydrazine vs. (3,4-Dichlorophenyl)hydrazine: Both compounds have similar chemical properties, but the position of chlorine atoms affects their reactivity and biological activity.
- This compound vs. (4-Chlorophenyl)hydrazine: The presence of an additional chlorine atom in this compound enhances its electrophilicity and reactivity in substitution reactions.
- This compound vs. (2,4-Dinitrophenyl)hydrazine: The nitro groups in (2,4-Dinitrophenyl)hydrazine make it a stronger electrophile and more reactive in nucleophilic substitution reactions compared to this compound.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPAUBJZUBGGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328292 | |
| Record name | (2,4-dichlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13123-92-7 | |
| Record name | (2,4-dichlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2,4-dichlorophenyl)hydrazine in the synthesis of pyrazole derivatives?
A1: this compound serves as a crucial building block in the synthesis of substituted pyrazoles. [, ] It specifically acts as a nitrogen-containing nucleophile that reacts with enone intermediates, ultimately leading to the formation of the pyrazole ring. The chlorine atoms on the phenyl ring can be further modified, providing opportunities for diversification and exploration of structure-activity relationships in the resulting pyrazole derivatives.
Q2: How does ultrasound irradiation influence the reaction involving this compound in the synthesis of pyrazole derivatives?
A2: Research [] indicates that employing ultrasound irradiation during the cyclocondensation reaction of enones with this compound hydrochloride enhances the reaction efficiency. This technique promotes faster reaction rates and improved yields of the desired 1-(2,4-dichlorophenyl)-3-ethylcarboxylate-1H-pyrazoles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)








